FLAP-Dependent Mechanism: BRP-7 Inhibits LT Biosynthesis Without Direct 5-LO Suppression
BRP-7 potently suppresses leukotriene formation in intact human neutrophils with an IC₅₀ of 0.31 µM, yet fails to directly inhibit human recombinant 5-LO in cell-free assays at concentrations up to 10 µM [1]. In contrast, direct 5-LO inhibitors such as zileuton suppress the enzyme in both cellular and cell-free systems, a mode of action that is associated with distinct off-target and redox-based toxicity profiles. The dissociation between cell-based and cell-free activity confirms that BRP-7 requires the presence of FLAP to exert its pharmacological effect, categorizing it unequivocally as a FLAP inhibitor rather than a direct 5-LO inhibitor [1][2].
| Evidence Dimension | Inhibition of leukotriene biosynthesis in intact human neutrophils vs. direct 5-LO enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.31 µM in neutrophils; <10% inhibition of isolated 5-LO at 10 µM |
| Comparator Or Baseline | Direct 5-LO inhibitor zileuton: IC₅₀ ~0.5–1 µM in neutrophils; also inhibits isolated 5-LO with comparable potency |
| Quantified Difference | BRP-7 is inactive against isolated 5-LO (IC₅₀ >10 µM), whereas zileuton inhibits 5-LO directly (IC₅₀ ~0.5–1 µM). The >30-fold shift between cell-based and cell-free activity distinguishes BRP-7's FLAP-dependent mechanism from direct 5-LO inhibitors. |
| Conditions | Human neutrophils stimulated with A23187 (2.5 µM); recombinant 5-LO cell-free assay |
Why This Matters
The FLAP-dependent mechanism avoids direct 5-LO inhibition-related toxicities (e.g., redox cycling, methemoglobinemia), offering a potentially safer anti-leukotriene strategy for long-term therapeutic use.
- [1] Banoglu E, Çalışkan B, Luderer S, Eren G, Özkan Y, Altenhofen W, Weinigel C, Barz D, Gerstmeier J, Pergola C, Werz O. Identification of novel benzimidazole derivatives as inhibitors of leukotriene biosynthesis by virtual screening targeting 5-lipoxygenase-activating protein (FLAP). Bioorg Med Chem. 2012 Jun 15;20(12):3728-41. View Source
- [2] Pergola C, Gerstmeier J, Mönch B, Çalışkan B, Luderer S, Weinigel C, Barz D, Maczewsky J, Pace S, Rossi A, Sautebin L, Banoglu E, Werz O. The novel benzimidazole derivative BRP-7 inhibits leukotriene biosynthesis in vitro and in vivo by targeting 5-lipoxygenase-activating protein (FLAP). Br J Pharmacol. 2014 Jun;171(12):3051-64. View Source
